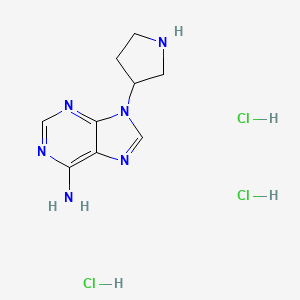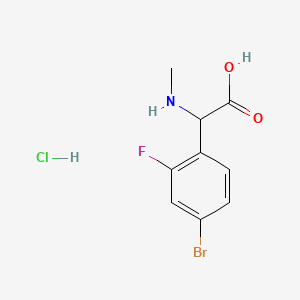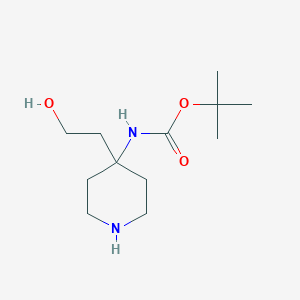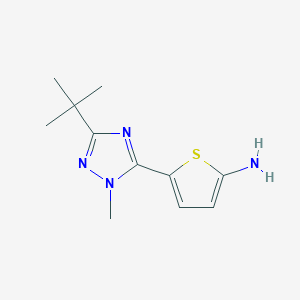![molecular formula C5H7NO B13475275 2-Azabicyclo[3.1.0]hexan-4-one](/img/structure/B13475275.png)
2-Azabicyclo[3.1.0]hexan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[3.1.0]hexan-4-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.0]hexan-4-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the cyclopropanation of N-alkenyl thioamides using titanium-mediated reactions has been reported . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of mild conditions and excellent functional group tolerance .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.1.0]hexan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure, which makes the compound reactive under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines or alcohols .
Scientific Research Applications
2-Azabicyclo[3.1.0]hexan-4-one has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents . Additionally, its unique structure makes it a valuable scaffold in drug design and development .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexan-4-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as inhibitors of histone deacetylase, which plays a role in gene expression regulation . The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Azabicyclo[3.1.0]hexan-4-one include other azabicyclic structures such as 3-Azabicyclo[3.1.0]hexane and 2-Azabicyclo[3.2.1]octane . These compounds share the bicyclic framework but differ in the size of the rings and the position of the nitrogen atom.
Uniqueness: What sets this compound apart is its specific ring fusion and the position of the nitrogen atom, which confer unique reactivity and biological activity. This makes it a versatile compound in synthetic chemistry and a promising candidate in drug discovery .
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2-azabicyclo[3.1.0]hexan-4-one |
InChI |
InChI=1S/C5H7NO/c7-5-2-6-4-1-3(4)5/h3-4,6H,1-2H2 |
InChI Key |
WOWOZIKKNISHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1NCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)


![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)




![[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)



